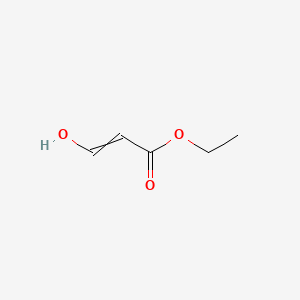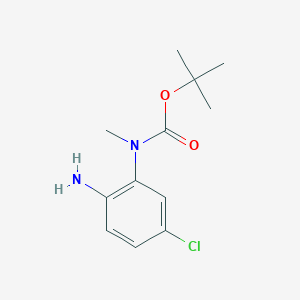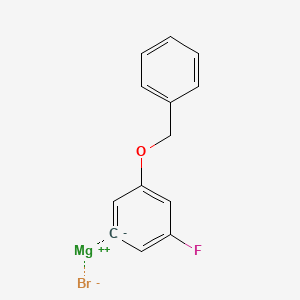
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is a chemical compound with the molecular formula C19H19NO7 and a molecular weight of 373.36 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, acetoxymethyl, and benzyloxy groups attached to a nicotinate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, which undergo esterification, acetylation, and benzylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and triggering downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-hydroxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-acetoxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-hydroxy-6-acetoxymethyl-5-benzyloxynicotinate
Uniqueness
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C19H19NO7 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-6-(acetyloxymethyl)-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C19H19NO7/c1-12(21)25-11-16-18(26-10-14-7-5-4-6-8-14)17(27-13(2)22)15(9-20-16)19(23)24-3/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
XKDZDCXMCKXFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)




![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)






